molecular formula C16H19FN2O4S2 B4058854 N-[4-(BUTYLSULFAMOYL)PHENYL]-4-FLUOROBENZENE-1-SULFONAMIDE

N-[4-(BUTYLSULFAMOYL)PHENYL]-4-FLUOROBENZENE-1-SULFONAMIDE

Cat. No.: B4058854
M. Wt: 386.5 g/mol
InChI Key: KEKHDYOTOHWLDJ-UHFFFAOYSA-N
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Description

N-[4-(BUTYLSULFAMOYL)PHENYL]-4-FLUOROBENZENE-1-SULFONAMIDE is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This compound features a butylsulfamoyl group attached to a phenyl ring, which is further connected to a fluorobenzene sulfonamide moiety.

Scientific Research Applications

N-[4-(BUTYLSULFAMOYL)PHENYL]-4-FLUOROBENZENE-1-SULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential antibacterial and antifungal properties. It serves as a lead compound for the development of new sulfonamide-based drugs.

    Biological Research: It is used in biochemical assays to study enzyme inhibition and protein interactions.

    Industrial Applications: The compound is utilized in the synthesis of advanced materials and as a reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(BUTYLSULFAMOYL)PHENYL]-4-FLUOROBENZENE-1-SULFONAMIDE typically involves the following steps:

    Formation of the Butylsulfamoyl Intermediate: The initial step involves the reaction of butylamine with chlorosulfonic acid to form butylsulfamoyl chloride.

    Coupling with Phenyl Ring: The butylsulfamoyl chloride is then reacted with a phenyl ring containing a suitable leaving group (e.g., bromide or iodide) under basic conditions to form the butylsulfamoyl phenyl intermediate.

    Introduction of the Fluorobenzene Sulfonamide Moiety: The final step involves the reaction of the butylsulfamoyl phenyl intermediate with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(BUTYLSULFAMOYL)PHENYL]-4-FLUOROBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the fluorine atom on the benzene ring.

    Oxidation and Reduction: The sulfonamide group can undergo oxidation and reduction reactions, leading to the formation of sulfone or sulfoxide derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to achieve selective oxidation.

    Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid, while basic hydrolysis involves the use of sodium hydroxide.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be obtained.

    Oxidation Products: Oxidation leads to the formation of sulfone or sulfoxide derivatives.

    Hydrolysis Products: Hydrolysis yields sulfonic acid and amine derivatives.

Mechanism of Action

The mechanism of action of N-[4-(BUTYLSULFAMOYL)PHENYL]-4-FLUOROBENZENE-1-SULFONAMIDE involves the inhibition of bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis. By mimicking the structure of para-aminobenzoic acid (PABA), the compound competitively inhibits the enzyme, leading to the disruption of folate synthesis and ultimately bacterial cell death.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-BUTYLSULFAMOYL-PHENYL)-ACETAMIDE
  • N-(4-TERT-BUTYLSULFAMOYL-PHENYL)-ACETAMIDE
  • N-(4-BENZYLSULFAMOYL-PHENYL)-ACETAMIDE

Uniqueness

N-[4-(BUTYLSULFAMOYL)PHENYL]-4-FLUOROBENZENE-1-SULFONAMIDE is unique due to the presence of the fluorobenzene sulfonamide moiety, which enhances its chemical stability and biological activity compared to other similar compounds. The fluorine atom increases the compound’s lipophilicity, improving its ability to penetrate bacterial cell membranes and enhancing its antibacterial efficacy.

Properties

IUPAC Name

N-butyl-4-[(4-fluorophenyl)sulfonylamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN2O4S2/c1-2-3-12-18-24(20,21)15-10-6-14(7-11-15)19-25(22,23)16-8-4-13(17)5-9-16/h4-11,18-19H,2-3,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEKHDYOTOHWLDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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